molecular formula C26H21ClN4O4 B2687650 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide CAS No. 1251630-02-0

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide

Cat. No.: B2687650
CAS No.: 1251630-02-0
M. Wt: 488.93
InChI Key: SSUUEXPVBFFXIL-UHFFFAOYSA-N
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Description

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: is a chemical compound with a complex structure that includes a fluorobenzoyl group, a piperidinyl ring, and an isopropylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide typically involves multiple steps, starting with the preparation of the piperidinyl ring and subsequent functionalization. Key steps may include:

  • Formation of the piperidinyl ring: : This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the fluorobenzoyl group: : This step often involves the reaction of the piperidinyl ring with 2-fluorobenzoyl chloride under controlled conditions.

  • Attachment of the methoxy and isopropylbenzamide groups: : These groups are typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions may target specific functional groups within the compound.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide:

  • Medicinal Chemistry: : The compound may serve as a lead structure for the development of new pharmaceuticals.

  • Biology: : It can be used in biological studies to investigate its effects on cellular processes.

  • Neuroscience: : The compound's unique structure makes it a candidate for studying neurological disorders and potential treatments.

  • Industry: : Its chemical properties may be exploited in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide: can be compared to other compounds with similar structures, such as:

  • Fluorobenzamide derivatives: : These compounds share the fluorobenzoyl group but differ in their core structures.

  • Piperidinyl-based compounds: : Similar compounds may have variations in the substituents attached to the piperidinyl ring.

The uniqueness of This compound

Properties

CAS No.

1251630-02-0

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.93

IUPAC Name

2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H21ClN4O4/c1-34-19-9-3-16(23(12-19)35-2)13-29-25(32)15-4-10-22-20(11-15)24-21(14-28-22)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32)

InChI Key

SSUUEXPVBFFXIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC

solubility

not available

Origin of Product

United States

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